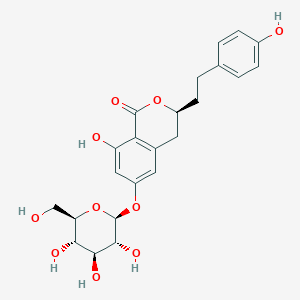

Demethylagrimonolide 6-O-glucoside

Descripción

Propiedades

Fórmula molecular |

C23H26O10 |

|---|---|

Peso molecular |

462.4 g/mol |

Nombre IUPAC |

(3S)-8-hydroxy-3-[2-(4-hydroxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C23H26O10/c24-10-17-19(27)20(28)21(29)23(33-17)32-15-8-12-7-14(31-22(30)18(12)16(26)9-15)6-3-11-1-4-13(25)5-2-11/h1-2,4-5,8-9,14,17,19-21,23-29H,3,6-7,10H2/t14-,17+,19+,20-,21+,23+/m0/s1 |

Clave InChI |

QGOYZOZLRJZGAK-XMFIXVCISA-N |

SMILES isomérico |

C1[C@@H](OC(=O)C2=C1C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC4=CC=C(C=C4)O |

SMILES canónico |

C1C(OC(=O)C2=C1C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)CCC4=CC=C(C=C4)O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation and Identification of Demethylagrimonolide 6-O-glucoside from a Natural Source

To: Researchers, Scientists, and Drug Development Professionals

Subject: Natural Source, Isolation, and Characterization of Demethylagrimonolide 6-O-glucoside

Disclaimer: As of the date of this document, a specific natural source for this compound is not prominently documented in publicly accessible scientific literature. Therefore, this guide provides a comprehensive, generalized methodology for the isolation and identification of this compound from a hypothetical plant source, based on established protocols for structurally similar glycosides.

Introduction

This compound is a complex natural product of interest for its potential biological activities. The isolation and characterization of such glycosides from plant materials are critical steps in drug discovery and development. This document outlines a systematic approach to the extraction, purification, and structural elucidation of this compound from a candidate plant species. The methodologies described herein are based on common and effective techniques for the separation and analysis of plant-derived secondary metabolites.[1]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data that should be collected at each stage of the isolation and purification process. This data is crucial for assessing the efficiency of the protocol and the purity of the isolated compound.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Output Material (g) | Yield (%) |

| Crude Methanol (B129727) Extract | 1000 | 150 | 15.0 |

| Liquid-Liquid Extraction (Ethyl Acetate (B1210297) Fraction) | 150 | 30 | 20.0 |

| Column Chromatography (Fraction A) | 30 | 5 | 16.7 |

| Preparative HPLC (Isolated Compound) | 5 | 0.5 | 10.0 |

Table 2: Purity Assessment at Each Stage

| Stage | Method | Purity (%) |

| Crude Ethyl Acetate Fraction | HPLC-UV | 15 |

| Column Chromatography Fraction A | HPLC-UV | 65 |

| After Preparative HPLC | HPLC-UV | >98 |

| Final Isolated Compound | qNMR | >98 |

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the isolation and identification of this compound from a plant source.

Plant Material Preparation and Extraction

-

Collection and Drying: Collect the desired plant material (e.g., leaves, roots, or stems). Clean the material to remove any soil or debris. Dry the plant material in a well-ventilated oven at a temperature below 45°C to prevent the degradation of thermolabile glycosides.[2]

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

-

Extraction:

-

Pack the powdered plant material into a Soxhlet apparatus.

-

Extract the powder with methanol or ethanol (B145695) for 24-48 hours.[2][3] The use of alcohol as a solvent helps to deactivate enzymes that could otherwise hydrolyze the glycosides.[2]

-

Alternatively, perform maceration by soaking the plant powder in the solvent at room temperature for several days with periodic agitation.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification and Isolation

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Glycosides, being polar molecules, are often concentrated in the ethyl acetate or butanol fractions.[4]

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound.

-

-

Column Chromatography:

-

Subject the enriched fraction to column chromatography over silica (B1680970) gel or a macroporous resin.[5][6]

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and analyze them by TLC or HPLC to pool fractions containing the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, use preparative HPLC on the pooled fractions.[7]

-

A C18 reversed-phase column is commonly used for the separation of glycosides, with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Structural Elucidation

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire a suite of NMR spectra to determine the chemical structure of the compound. This is the most crucial step for unambiguous structure determination.[10][11]

-

¹H NMR: Provides information on the number and types of protons and their connectivity.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and sugar moieties, as well as the position of the glycosidic linkage.[12]

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Obtain the UV-Vis spectrum of the compound to identify the chromophoric system present in the aglycone.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows in the isolation and characterization of this compound.

Caption: General workflow for the isolation of this compound.

Caption: A putative biosynthetic pathway for a glycoside.

References

- 1. Chapter - Isolation, Identification and Characterization of Glycosides | Bentham Science [eurekaselect.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. youtube.com [youtube.com]

- 4. static.adenuniv.com [static.adenuniv.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101235056A - Method for preparing plants total glycosides - Google Patents [patents.google.com]

- 7. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 8. 1 Mass spectrometry in the structural elucidation of natural products : Glycosides | Semantic Scholar [semanticscholar.org]

- 9. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Landscape of Agrimonia pilosa: A Technical Guide to its Constituents and Analysis

For Researchers, Scientists, and Drug Development Professionals

Agrimonia pilosa, a perennial herbaceous plant from the Rosaceae family, has a long-standing history in traditional medicine across Asia for treating a variety of ailments. Modern scientific inquiry has delved into its complex phytochemical profile, revealing a rich source of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the chemical constituents of Agrimonia pilosa, detailed analytical methodologies for their identification and quantification, and an exploration of the signaling pathways influenced by its extracts and isolated compounds.

Core Chemical Constituents

Agrimonia pilosa is a reservoir of diverse phytochemicals, with flavonoids, tannins, and triterpenoids being the most prominent classes. Phenolic acids, isocoumarins, and other organic acids also contribute to its chemical makeup and biological activity.[1][2]

Flavonoids: This class is abundant in A. pilosa and is largely responsible for its antioxidant and anti-inflammatory properties.[3][4] Key flavonoids identified include various glycosides and aglycones of quercetin, kaempferol, apigenin, and luteolin.[5][6] Specific compounds that have been isolated and identified include tiliroside, hyperoside (B192233), quercitrin, rutin, astragalin, and apigenin-7-O-β-D-glucopyranoside.[6][7]

Tannins: Ellagitannins are a significant group of polyphenolic compounds in A. pilosa. Agrimoniin, a dimeric ellagitannin, is a characteristic and potent constituent.[8] These compounds are known for their astringent and antioxidant properties.

Triterpenoids: Pentacyclic triterpenoids, such as ursolic acid, tormentic acid, and corosolic acid, are also present in the plant, contributing to its diverse pharmacological effects.[4][8]

Phenolic Acids: Gallic acid is a major phenolic compound found in A. pilosa extracts.[5] Other phenolic acids also contribute to the overall antioxidant capacity of the plant.

A comprehensive phytochemical investigation has led to the isolation of over 252 compounds from Agrimonia pilosa, encompassing flavonoids, volatile oils, tannins, phenols, m-benzotrienols, pentacyclic triterpenoids, isocoumarins, lignans, and organic acids.[2] Another study tentatively identified 62 compounds, including 21 phenols, 22 flavonoids, 6 coumarins, 3 triterpenes, and 10 organic acids.[1]

Quantitative Analysis of Key Constituents

Several studies have focused on quantifying the major bioactive compounds in A. pilosa using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). The concentrations of these constituents can vary depending on the geographical origin, harvest time, and extraction method.

| Compound Class | Compound | Concentration Range | Analytical Method | Reference |

| Flavonoids | Quercetin | 0.12 - 1.57 mg/g | HPLC-DAD | [9] |

| Luteolin | 0.08 - 0.89 mg/g | HPLC-DAD | [9] | |

| Kaempferol | 0.05 - 0.63 mg/g | HPLC-DAD | [9] | |

| Apigenin | 0.03 - 0.41 mg/g | HPLC-DAD | [9] | |

| Rutin | 0.25 - 2.81 mg/g | HPLC-DAD | [9] | |

| Taxifolin | - | HPLC | [10] | |

| Hyperoside | 3.3% in crude extract | HPLC | [11] | |

| Taxifolin-3-glucoside (B1253199) | 3.1% in crude extract | HPLC | [11] | |

| Phenolic Acids | Gallic Acid | Major phenolic compound | HPLC | [5] |

| Tannins | Agrimoniin | - | HPLC | [8] |

Note: "-" indicates that the specific quantitative data was not provided in the cited source, although the compound was identified. The percentages for hyperoside and taxifolin-3-glucoside are based on the crude extract.

Experimental Protocols

The isolation, identification, and quantification of chemical constituents from A. pilosa involve a series of well-defined experimental protocols.

Sample Preparation and Extraction

A common method for preparing A. pilosa for analysis involves the following steps:

-

Drying and Pulverization: The aerial parts of the plant are collected, dried (often in the shade or a low-temperature oven), and then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is typically extracted with a solvent to isolate the compounds of interest.

-

Methanol (B129727) or Ethanol (B145695) Extraction: A widely used method involves refluxing or ultrasonic-assisted extraction with methanol or aqueous ethanol (e.g., 70% ethanol) to obtain a crude extract containing a broad range of phytochemicals.[7][12]

-

Fractionation: The crude extract is often further fractionated using solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[7]

-

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of A. pilosa constituents.

Typical HPLC-DAD System and Conditions:

-

Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is commonly used.[10][11]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (often containing a small amount of acid like acetic acid or formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.[9][10]

-

Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is common.[10][11]

-

Column Temperature: The column is usually maintained at a constant temperature, for instance, 30°C or 35°C.[10][11]

-

Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at multiple wavelengths, which is useful for identifying different classes of compounds. For example, flavonoids are often detected at around 280 nm or 320 nm.[10][11]

Example HPLC Protocol for Flavonoid Quantification:

A study established an HPLC method for the simultaneous determination of six flavonoids: rutin, taxifolin, coumarin, luteolin, kaempferol, and apigenin.[10] The separation was achieved on a Phenomenex C18 column with a gradient elution of methanol and 0.1% acetic acid at a flow rate of 0.8 mL/min and a column temperature of 35°C, with UV detection at 320 nm.[10]

Structural Elucidation

For the definitive identification of novel or known compounds, spectroscopic techniques are employed:

-

Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), it provides molecular weight and fragmentation data, which is crucial for structural identification. Techniques like Electrospray Ionization (ESI) are often used.[1][9]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the complete chemical structure of isolated compounds.[13]

Signaling Pathways and Biological Activities

The chemical constituents of A. pilosa exert their biological effects by modulating various cellular signaling pathways.

Antioxidant and Anti-inflammatory Pathways

The antioxidant activity of A. pilosa is attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.[5] The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory mediators.

A key pathway implicated in the antioxidant response is the Nrf2/HO-1 signaling pathway . Kaempferol 3-O-β-D-glucopyranoside, a flavonoid from A. pilosa, has been shown to upregulate this pathway, leading to a decrease in reactive oxygen species (ROS).[14]

In the context of inflammation, extracts of A. pilosa and its isolated flavonoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This inhibition is a key indicator of anti-inflammatory activity. The mechanism often involves the downregulation of pro-inflammatory genes like iNOS and COX-2, which can be mediated through the NF-κB signaling pathway .

Experimental Workflow for Bioactivity Screening

The process of identifying bioactive compounds from A. pilosa often follows an activity-guided isolation approach.

This systematic approach allows researchers to efficiently pinpoint the specific compounds responsible for the observed biological activities of the plant extract.

Conclusion

Agrimonia pilosa is a chemically rich plant with a diverse array of bioactive constituents, particularly flavonoids and tannins. The analytical methods outlined in this guide, primarily centered around HPLC, provide a robust framework for the quality control and standardization of A. pilosa extracts. Furthermore, the elucidation of its influence on key signaling pathways, such as Nrf2/HO-1 and NF-κB, offers a molecular basis for its traditional uses and paves the way for the development of novel therapeutic agents for oxidative stress and inflammation-related diseases. Continued research into the pharmacokinetics and in vivo efficacy of its isolated compounds is essential to fully realize the therapeutic potential of this valuable medicinal plant.

References

- 1. Systematic Identification of the Main Constituents from Agrimonia pilosa Ledeb. and Their Metabolites in Rats using HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agrimonia pilosa Ledeb.: A review of its traditional uses, botany, phytochemistry, pharmacology, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Studies on isolation and identification of flavonoids in herbs of Agrimonia pilosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phytochemical Analysis of Agrimonia pilosa Ledeb, Its Antioxidant Activity and Aldose Reductase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of nine major constituents in Agrimonia pilosa Ledeb. by HPLC-DAD-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Determination of Six Flavonoids in Agrimonia pilosa Ledeb by HPLC [spkx.net.cn]

- 11. researchgate.net [researchgate.net]

- 12. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Demethylagrimonolide 6-O-glucoside: A Technical Overview of an Elusive Compound

For Researchers, Scientists, and Drug Development Professionals

Demethylagrimonolide 6-O-glucoside, a natural product with the chemical formula C23H26O10, remains a compound of significant interest yet limited documented research. Despite its availability from specialized chemical suppliers, a comprehensive public-domain repository of its physicochemical properties, biological activities, and associated experimental protocols is notably absent. This guide serves to consolidate the known information and highlight the current knowledge gaps, providing a foundational resource for researchers initiating studies on this molecule.

Physicochemical Properties: A Summary of Known Data

Quantitative data regarding the physicochemical properties of this compound is sparse. The fundamental molecular details have been established and are presented below. However, critical experimental parameters such as melting point and solubility in common laboratory solvents have not been publicly reported, necessitating empirical determination by researchers.

| Property | Value | Source |

| CAS Number | 1257408-55-1 | Commercial Suppliers |

| Molecular Formula | C23H26O10 | Ambeed, MedChemExpress |

| Molecular Weight | 462.45 g/mol | Ambeed, MedChemExpress |

| Purity (typical) | ≥97.0% (HPLC) | Commercial Suppliers |

Note: The lack of comprehensive spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) in publicly accessible databases presents a significant challenge for unambiguous identification and characterization. Researchers will need to perform these analyses independently.

Biological Activity and Signaling Pathways: An Uncharted Territory

To date, there are no specific studies detailing the biological activities or elucidating the mechanism of action of this compound in the public domain. While many glycosylated natural products exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities, the specific profile of this compound remains to be investigated.

Given the absence of experimental data on its biological targets and signaling pathway modulation, no diagrams can be generated at this time. Future research should focus on screening this compound in various in vitro and in vivo models to uncover its potential therapeutic applications.

Experimental Protocols: A Call for Method Development

The absence of published research on this compound extends to a lack of specific experimental protocols for its isolation, purification, and biological evaluation. Researchers will need to adapt general methodologies used for other natural product glycosides.

General Workflow for Future Investigation

For scientists embarking on the study of this compound, a logical experimental workflow would be as follows:

Caption: Proposed experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents a frontier in natural product research. While its basic molecular identity is known, its physicochemical properties and biological functions are yet to be defined. This technical guide underscores the significant opportunities for novel discoveries related to this compound. The immediate priorities for the scientific community should be the full physicochemical characterization and broad biological screening of this compound to unlock its potential as a therapeutic agent or research tool. The publication of such fundamental data will be invaluable for the advancement of natural product science and drug discovery.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Demethylagrimonolide 6-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide details the methodologies and analytical data integral to the structural elucidation of demethylagrimonolide 6-O-glucoside, a phenolic glycoside isolated from Agrimonia pilosa. The following sections provide an in-depth overview of the experimental protocols, from isolation to spectroscopic analysis, and present the corresponding quantitative data in a clear, tabular format. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from its natural source, Agrimonia pilosa. The following protocol outlines a typical workflow for obtaining the pure compound.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried aerial parts of Agrimonia pilosa are ground into a fine powder. This material is then subjected to extraction with methanol (B129727) (MeOH) at room temperature. The process is repeated multiple times to ensure exhaustive extraction of the plant metabolites. The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of its constituents. This compound, being a glycoside, is expected to be enriched in the more polar fractions.

-

Chromatographic Separation: The n-BuOH fraction, which typically contains the glycosidic compounds, is subjected to a series of chromatographic techniques for further purification.

-

Column Chromatography: The fraction is initially separated on a silica (B1680970) gel column, eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water. This allows for the isolation of the pure this compound.

-

Spectroscopic Analysis and Structure Determination

Once isolated, the pure compound is subjected to a battery of spectroscopic analyses to determine its chemical structure. Mass spectrometry provides information about the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, from which the molecular formula can be deduced.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.

-

Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like glycosides. The analysis can be performed in both positive and negative ion modes.

-

Data Acquisition: The mass spectrum is acquired over a suitable mass range to detect the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

The molecular formula of this compound has been determined to be C₂₃H₂₆O₁₀ , with a corresponding molecular weight of 462.45 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structure elucidation for novel compounds. These techniques provide detailed information about the proton and carbon environments and their correlations.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Experiments:

-

¹H NMR: Provides information about the number, chemical environment, and multiplicity of protons.

-

¹³C NMR: Shows the number and chemical environment of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.

-

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, which are critical for its structural assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 4.31 | dd | 11.0, 4.5 |

| 4 | 2.05 | m | |

| 4 | 1.85 | m | |

| 5 | 6.18 | s | |

| 7 | 6.25 | s | |

| 8 | - | - | - |

| 1' | 4.85 | d | 7.5 |

| 2' | 3.51 | m | |

| 3' | 3.45 | m | |

| 4' | 3.40 | m | |

| 5' | 3.48 | m | |

| 6' | 3.92 | dd | 12.0, 2.0 |

| 6' | 3.73 | dd | 12.0, 5.5 |

| 3-CH₃ | 1.25 | d | 6.5 |

| 8-CH₃ | 1.81 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) |

| 1 | 165.5 |

| 3 | 78.1 |

| 4 | 31.5 |

| 4a | 162.1 |

| 5 | 96.4 |

| 6 | 160.3 |

| 7 | 95.8 |

| 8 | 105.9 |

| 8a | 158.2 |

| 1' | 102.8 |

| 2' | 75.1 |

| 3' | 78.0 |

| 4' | 71.6 |

| 5' | 77.9 |

| 6' | 62.8 |

| 3-CH₃ | 21.1 |

| 8-CH₃ | 8.9 |

Visualizing the Elucidation Process

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the structure elucidation of this compound.

Caption: Workflow for the isolation and structure elucidation of this compound.

Caption: Key 2D NMR correlations for the structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally established through a combination of isolation techniques and comprehensive spectroscopic analysis. The presented data, including detailed experimental protocols and tabulated NMR assignments, provide a robust framework for the identification and characterization of this and similar natural products. This guide serves as a practical resource for scientists engaged in the exploration of phytochemicals for potential therapeutic applications.

In Vitro Biological Activities of Agrimonolide Derivatives: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro biological activities of agrimonolide (B1665657) and its derivatives, compounds of significant interest in pharmacological research. While specific data on Demethylagrimonolide 6-O-glucoside is not extensively available in current literature, this document summarizes the known anti-inflammatory, antioxidant, and anticancer properties of closely related compounds isolated from plants of the Agrimonia genus. This information serves as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into potential therapeutic applications and methodologies for further investigation.

Anti-inflammatory Activity

Agrimonolide and related compounds from Agrimonia species have demonstrated notable anti-inflammatory effects in various in vitro models.[1] The primary mechanism of action is believed to be the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

Table 1: In Vitro Anti-inflammatory Activity of Agrimonia Compounds

| Compound/Extract | Cell Line | Assay | Endpoint | IC50/Result | Reference |

| Agrimonolide Derivatives | - | JAK1/STAT3 Inhibition | - | Effective Inhibition | [3] |

| Agrimonia pilosa Methanol (B129727) Extract | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of NO | Strong Inhibition | [1] |

| Quercetin-7-O-β-d-rhamnoside | RAW 264.7 | NO Production | Inhibition of NO | IC50: 1.4 µM | [1] |

| Apigenin-7-O-β-d-glucopyranoside | RAW 264.7 | NO Production | Inhibition of NO | IC50: 31 µM | [1] |

| Kaempferol-7-O-β-d-glucopyranoside | RAW 264.7 | NO Production | Inhibition of NO | IC50: 25 µM | [1] |

| Quercetin | RAW 264.7 | NO Production | Inhibition of NO | IC50: 15 µM | [1] |

| Kaempferol | RAW 264.7 | NO Production | Inhibition of NO | IC50: 20 µM | [1] |

| Apigenin | RAW 264.7 | NO Production | Inhibition of NO | IC50: 18 µM | [1] |

| Apigenin-7-O-β-d-glucuronide-6″-butylester | RAW 264.7 | NO Production | Inhibition of NO | IC50: 5.2 µM | [1] |

| Agrimonia eupatoria Infusion | LPS-stimulated macrophages | NO Production | Inhibition of NO | Significant Decrease | [4][5] |

This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2]

-

Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-only treated control.

Antioxidant Activity

Extracts from Agrimonia eupatoria and related compounds have shown significant antioxidant activity.[6] This is attributed to their ability to scavenge free radicals, a property often associated with phenolic and flavonoid compounds.[7][8][9]

Table 2: In Vitro Antioxidant Activity of Agrimonia Compounds

| Compound/Extract | Assay | Endpoint | IC50/Result | Reference |

| Agrimonia eupatoria Acetone Extract | DPPH Radical Scavenging | % Inhibition | 97.13% | [6] |

| Agrimonia pilosa EtOAc Soluble Fraction | DPPH Radical Scavenging | Scavenging Effect | IC50: 4.88 µg/mL | [8] |

| Catechin | DPPH Radical Scavenging | Scavenging Activity | IC50: 5.06 µM | [8] |

| Luteolin | DPPH Radical Scavenging | Scavenging Activity | IC50: 7.29 µM | [8] |

| Quercetin | DPPH Radical Scavenging | Scavenging Activity | IC50: 4.36 µM | [8] |

| Quercitrin | DPPH Radical Scavenging | Scavenging Activity | IC50: 7.12 µM | [8] |

| Hyperoside | DPPH Radical Scavenging | Scavenging Activity | IC50: 6.34 µM | [8] |

| Rutin | DPPH Radical Scavenging | Scavenging Activity | IC50: 6.36 µM | [8] |

| Luteolin-7-O-β-glucoside | DPPH Radical Scavenging | Scavenging Activity | IC50: 8.12 µM | [8] |

This assay measures the ability of a compound to act as a free radical scavenger.[10][11]

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

Anticancer Activity

Agrimonolide has been shown to possess anticancer properties, including the inhibition of proliferation and induction of apoptosis in various cancer cell lines.[12][13] The proposed mechanism involves the modulation of apoptotic and cell cycle regulatory proteins.

Table 3: In Vitro Anticancer Activity of Agrimonolide and Related Compounds

| Compound/Extract | Cell Line | Assay | Endpoint | Result | Reference |

| Agrimonolide | Gastric Cancer Cells | Proliferation/Apoptosis | Inhibition/Induction | Effective | [12] |

| Agrimonolide | Ovarian Cancer Cells | Proliferation, Invasion, Migration | Inhibition | Effective | [12] |

| Agrimoniin | K562 and HeLa Cells | Cytotoxicity (MTT Assay) | Cytostatic Effect | Effective | [14] |

| Agrimonia eupatoria Water & Methanol Extracts | Rhabdomyosarcoma (RD) and HeLa Cells | Cytotoxicity | Inhibition of Proliferation | Concentration-dependent | [15] |

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[16][17][18][19]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

Caption: A typical experimental workflow for in vitro biological activity assays.

Caption: Simplified diagram of the NF-κB signaling pathway in inflammation.

Caption: Overview of the MAPK signaling cascade in the inflammatory response.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant, Anti-Inflammatory, and Analgesic Activities of Agrimonia eupatoria L. Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extracts of Agrimonia eupatoria L. as sources of biologically active compounds and evaluation of their antioxidant, antimicrobial, and antibiofilm activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Flavonoids from Agrimonia pilosa Ledeb: Free Radical Scavenging and DNA Oxidative Damage Protection Activities and Analysis of Bioactivity-Structure Relationship Based on Molecular and Electronic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The activity of an extract and fraction of Agrimonia eupatoria L. against reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Current Progress and Outlook for Agrimonolide: A Promising Bioactive Compound from Agrimonia pilosa Ledeb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. biomed.cas.cz [biomed.cas.cz]

- 16. benchchem.com [benchchem.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Potential of Demethylagrimonolide and its Glucoside Derivatives

Introduction

Desmethylagrimonolide is a bioactive polyphenol found in Agrimonia species, which have a history of use in traditional medicine. This compound, along with its precursor Agrimonolide, has garnered significant interest from the scientific community for its diverse pharmacological activities, including well-documented antioxidant, anti-inflammatory, and cytoprotective effects.[1][2] The primary mechanism of its antioxidant action is not through direct radical scavenging but rather through the modulation of endogenous antioxidant defense systems, making it a promising candidate for the development of novel therapeutics targeting oxidative stress-related diseases.

This technical guide provides an in-depth overview of the antioxidant potential of Desmethylagrimonolide, focusing on its mechanism of action, relevant experimental data, and detailed laboratory protocols for its evaluation.

Mechanism of Antioxidant Action: The Keap1-Nrf2 Pathway

The antioxidant effects of Desmethylagrimonolide are primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] This pathway is a master regulator of cellular redox homeostasis, controlling the expression of a wide array of antioxidant and detoxification enzymes.[4][5]

Under normal, unstressed conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the ubiquitin-proteasome system.[1][5] When cells are exposed to oxidative stress or to inducers like Desmethylagrimonolide, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[1][5] Consequently, Nrf2 is released, stabilizes, and translocates to the nucleus.[2][3]

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5] This binding initiates the transcription of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidases (GPx).[1][3] Studies in HepG2 liver cells have shown that Desmethylagrimonolide exposure leads to increased HO-1 expression by activating the ARE through Nrf2 induction and the suppression of Keap1.[1][2] Furthermore, this process is linked to the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically through the attenuation of p38 MAPK expression, which facilitates Nrf2 nuclear translocation.[1]

Quantitative Data: Cellular Antioxidant Effects

Direct quantitative data from in vitro radical scavenging assays (e.g., DPPH, ABTS) for Desmethylagrimonolide are not prominently reported in the literature, as its primary antioxidant activity is cell-based. The table below summarizes the reported effects on cellular antioxidant markers.

| Compound | Cell Line | Biomarker | Observed Effect | Reference |

| Desmethylagrimonolide | HepG2 | Heme Oxygenase-1 (HO-1) | Significant increase in protein expression | [1][2] |

| Desmethylagrimonolide | HepG2 | Nrf2 | Increased nuclear translocation | [1] |

| Desmethylagrimonolide | HepG2 | Keap1 | Suppressed expression | [1] |

| Desmethylagrimonolide | HepG2 | p38 MAPK | Attenuated expression/phosphorylation | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant potential of compounds like Desmethylagrimonolide.

In Vitro Radical Scavenging Assays

These assays measure the direct ability of a compound to neutralize synthetic free radicals.

This assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.[6]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.[7]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8]

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

-

Working Solution: Dilute the stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction Mixture: Add 10 µL of the test compound (at various concentrations) to 1 mL of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for 6 minutes at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Reaction Mixture: Add 10 µL of the test compound to 300 µL of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for 4 minutes.

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with FeSO₄·7H₂O and expressed as mmol Fe²⁺ equivalents per gram of sample.

Cellular Antioxidant Enzyme Assays

These assays quantify the activity of endogenous antioxidant enzymes in cell lysates after treatment with the test compound.

-

Cell Culture and Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat the cells with various concentrations of Desmethylagrimonolide for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration in the lysate using a method like the Bradford or BCA assay to normalize enzyme activity.

-

Enzyme Activity Measurement:

-

Superoxide Dismutase (SOD): SOD activity is often measured using an indirect assay involving the inhibition of a superoxide-generating reaction (e.g., xanthine/xanthine oxidase system) and a detection agent like nitroblue tetrazolium (NBT).

-

Catalase (CAT): CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

-

Glutathione Peroxidase (GPx): GPx activity is measured by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The rate of NADPH oxidation is monitored at 340 nm.

-

Commercial kits are widely available and recommended for these assays.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key molecular pathways involved in the antioxidant action of Desmethylagrimonolide.

Caption: Basal state of the Keap1-Nrf2 signaling pathway.

Caption: Proposed mechanism of Desmethylagrimonolide.

Conclusion and Future Directions

Desmethylagrimonolide demonstrates significant antioxidant potential primarily by upregulating endogenous antioxidant defense mechanisms through the activation of the Keap1-Nrf2 signaling pathway.[1][2][3] This indirect mode of action, which amplifies the cell's own protective systems, is a highly sought-after characteristic for therapeutic agents designed to combat chronic oxidative stress.

Future research should focus on several key areas:

-

Direct evaluation of Demethylagrimonolide 6-O-glucoside: It is critical to perform studies on the specific glycoside to understand how the sugar moiety affects its activity, stability, and bioavailability.

-

Quantitative in vitro assays: While the cellular mechanism is paramount, conducting standardized in vitro assays (DPPH, ABTS, FRAP, ORAC) would provide a more complete antioxidant profile.

-

In vivo studies: Preclinical animal models are necessary to validate the in vitro findings and to assess the therapeutic efficacy and safety of Desmethylagrimonolide and its glycosides in oxidative stress-related pathologies.

-

Structure-Activity Relationship (SAR): Investigating how modifications to the Desmethylagrimonolide structure, including different glycosylation patterns, impact its ability to activate the Nrf2 pathway would be invaluable for drug development professionals.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Anti-inflammatory Effects of Demethylagrimonolide 6-O-glucoside

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Review of the Anti-inflammatory Properties of Demethylagrimonolide 6-O-glucoside

This technical guide aims to provide a thorough analysis of the anti-inflammatory effects of this compound, including quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.

The initial investigation sought to identify:

-

Quantitative data on the efficacy of this compound in reducing inflammatory markers.

-

Detailed experimental protocols from in vitro and in vivo studies.

-

Information on the signaling pathways modulated by this compound to exert its anti-inflammatory effects.

Despite employing targeted search strategies, the necessary data to construct the requested in-depth technical guide, including data tables and diagrams of signaling pathways and experimental workflows, is not available in the public domain.

Therefore, this document cannot fulfill the core requirements of summarizing quantitative data, detailing experimental protocols, or providing visualizations of the signaling pathways and experimental workflows for this compound due to the absence of primary research on this topic.

It is recommended that researchers interested in the anti-inflammatory potential of this compound consider initiating foundational research to explore its biological activity. Such studies would be novel and could significantly contribute to the field of natural product-based drug discovery for inflammatory diseases.

A Technical Guide to the In Vitro Cytotoxicity Screening of Demethylagrimonolide 6-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the cytotoxicity screening of Demethylagrimonolide 6-O-glucoside, a natural product with potential anticancer properties. The document outlines a standardized experimental workflow, presents hypothetical cytotoxicity data against a panel of human cancer cell lines, and explores a potential mechanism of action through a key signaling pathway. This guide is intended to serve as a practical resource for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of six human cancer cell lines representing different cancer types. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of treatment. The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| HeLa | Cervical Adenocarcinoma | 22.5 |

| A549 | Lung Carcinoma | 35.2 |

| HepG2 | Hepatocellular Carcinoma | 18.9 |

| PC-3 | Prostate Adenocarcinoma | 41.7 |

| HCT116 | Colorectal Carcinoma | 25.1 |

| Note: The data presented in this table is hypothetical and for illustrative purposes. |

Experimental Protocols

A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[1][2]

2.1. Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PC-3, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

2.2. Cell Seeding:

-

Harvest and count the cells using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at an optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).[3]

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2.3. Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

2.4. MTT Assay:

-

After the 72-hour incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

-

Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[1]

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

2.5. Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism). The IC50 is the concentration of the compound that inhibits cell growth by 50%.[4]

Visualizations

3.1. Experimental Workflow

Caption: Experimental workflow for cytotoxicity screening.

3.2. Hypothetical Signaling Pathway

Based on the activity of similar natural product glucosides, it is hypothesized that this compound may exert its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation in many cancers.

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Demethylagrimonolide 6-O-glucoside: An In-Depth Technical Guide on Preliminary Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and databases have yielded no specific studies on the antimicrobial activity of Demethylagrimonolide 6-O-glucoside. Consequently, this document provides a framework based on general knowledge of antimicrobial research in natural products, focusing on the parent genus Agrimonia and the broader class of glycosides. The experimental protocols, data tables, and signaling pathways presented herein are illustrative and should be adapted for empirical validation of this compound.

Introduction

This compound is a natural compound that belongs to the family of glycosides. While the antimicrobial properties of various plant extracts from the Agrimonia genus have been investigated, specific data on the isolated compound this compound is not currently available.[1][2][3][4][5] This guide aims to provide a comprehensive overview of the standard methodologies and potential mechanisms that could be explored to assess its antimicrobial efficacy.

Hypothetical Antimicrobial Activity Data

The following tables are presented as templates for organizing and presenting potential future experimental data on the antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Candida albicans | ATCC 90028 | Data not available |

| Methicillin-resistant | ||

| Staphylococcus aureus (MRSA) | Clinical Isolate | Data not available |

Table 2: Zone of Inhibition for this compound.

| Microorganism | Strain | Concentration (µ g/disk ) | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available |

| Escherichia coli | ATCC 25922 | Data not available | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available |

| Candida albicans | ATCC 90028 | Data not available | Data not available |

Detailed Experimental Protocols

The following are standard experimental protocols that can be employed to determine the antimicrobial activity of a novel compound like this compound.

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Reagents and Media: Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Assay Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well and perform serial twofold dilutions across the plate.

-

Add 10 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth.

References

- 1. biomed.cas.cz [biomed.cas.cz]

- 2. Extracts of Agrimonia eupatoria L. as sources of biologically active compounds and evaluation of their antioxidant, antimicrobial, and antibiofilm activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of Agrimonia eupatoria L. and Origanum vulgare L. Leaf, Flower, Stem, and Root Extracts on the Survival of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Agrimonolide and Its Derivatives: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimonolide (B1665657), a naturally occurring polyphenolic compound predominantly isolated from Agrimonia pilosa Ledeb., has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of agrimonolide and its derivatives. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the properties of these promising bioactive molecules. Agrimonolide, a derivative of isocoumarins, is highly lipophilic, enabling it to cross the blood-brain barrier.[1][2][3] It has demonstrated a range of pharmacological effects, including anti-tumor, antioxidant, hepatoprotective, anti-diabetic, and anti-inflammatory activities.[1]

Core Signaling Pathways Modulated by Agrimonolide

Agrimonolide exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following sections detail the key pathways affected by agrimonolide, supported by experimental evidence.

Nrf2/ARE Signaling Pathway: The Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Agrimonolide and its derivative, desmethylagrimonolide, have been shown to activate this pathway.[4][5]

-

Mechanism of Activation: In HepG2 cells, agrimonolide and desmethylagrimonolide induce the expression of heme oxygenase-1 (HO-1), a phase II detoxifying enzyme.[4][5] This induction is mediated by the activation of ARE through the induction of Nrf2 and the suppression of Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2.[4][5]

-

Downstream Effects: The activation of the Nrf2/ARE pathway leads to the transcriptional activation of a battery of cytoprotective genes, thereby enhancing the cell's antioxidant capacity and protecting against oxidative DNA damage.[4][5] Furthermore, agrimonolide's activation of this pathway is partially regulated by the blockade of the p38 MAPK signaling pathway.[4]

MAPK Signaling Pathways: Regulation of Cell Proliferation and Apoptosis

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate diverse cellular processes, including proliferation, differentiation, and apoptosis. Agrimonolide has been shown to modulate the activity of several MAPK pathways, including ERK, p38, and JNK.

-

Anti-cancer Effects: In human gastric cancer AGS cells, agrimonolide inhibits cell proliferation and induces apoptosis by affecting the ERK and p38 MAPK pathways.[1] It increases the levels of phospho-ERK and phospho-p38 proteins.[2]

-

Anti-inflammatory Effects: In lipopolysaccharide (LPS)-stimulated macrophages, agrimonolide at a concentration of 80 µM substantially downregulates the activation of JNK, ERK, and p38 MAPKs, which are involved in inflammation.[2][6]

JAK/STAT Signaling Pathway: Attenuation of Inflammation

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and plays a key role in inflammation.

-

Mechanism of Inhibition: Agrimonolide at 80 µM significantly blocks the phosphorylation of JAK1, STAT1, and STAT3 in LPS-stimulated macrophages.[2] This inhibition contributes to its anti-inflammatory activity by suppressing the expression of critical inflammatory mediators.[2][6] Some 1,2,3-triazole-linked agrimonolide derivatives have also been shown to alleviate ulcerative colitis by inhibiting the JAK1/STAT3 pathway.[1]

NF-κB Signaling Pathway: A Central Role in Inflammation

The nuclear factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response.

-

Inhibitory Action: Agrimonolide suppresses the activation of NF-κB in LPS-stimulated macrophages.[6] This leads to the downregulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]

PI3K/AKT/mTOR and mTOR Signaling Pathways: Impact on Cancer Progression

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.

-

Anti-cancer Mechanism: In colon cancer cells, agrimonolide has been shown to suppress cancer progression by inactivating the PI3K/AKT/mTOR pathway.[7][8] It also inhibits the malignant progression of non-small cell lung cancer and induces ferroptosis by blocking the mTOR signaling pathway.[9]

Quantitative Data on the Bioactivity of Agrimonolide and Its Derivatives

The following tables summarize the available quantitative data on the biological activities of agrimonolide and related compounds.

| Compound | Biological Activity | Cell Line / System | IC50 / Effective Concentration | Reference |

| Agrimonolide | Inhibition of cell viability | HCT-116 (colon cancer) | 29.05 µM | [10] |

| Agrimonolide | α-glucosidase inhibition | in vitro | 37.4 µM | [4] |

| Agrimonolide | Anti-inflammatory | LPS-stimulated macrophages | 80 µM (downregulates MAPKs and JAK/STAT) | [2][6] |

| Agrimonolide | Induction of HO-1 expression | HepG2 | 200 µM | [11] |

| Agrimonolide | Facilitation of PDX-1 expression | Dual luciferase reporter gene assay | 1 µmol/L (22.9% increase) | [11] |

| Desmethylagrimonolide | Induction of HO-1 expression | HepG2 | Not specified | [4][5] |

| 1,2,3-triazole-linked agrimonolide derivatives | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Generally more potent than agrimonolide | [1] |

| Flavonoid from Agrimonia pilosa | NO Inhibitory Activity (IC50) | Reference |

| Quercetin-7-O-β-d-rhamnoside | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |

| Apigenin-7-O-β-d-glucopyranoside | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |

| Kaempferol-7-O-β-d-glucopyranoside | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |

| Quercetin | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |

| Kaempferol | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |

| Apigenin | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |

| Apigenin-7-O-β-d-glucuronide-6″-butylester | 1.4 - 31 µM (range for all 7 isolated compounds) | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of agrimonolide.

Western Blotting

Western blotting is employed to detect and quantify specific proteins in a sample, providing insights into the expression levels and activation states of signaling molecules.

-

General Protocol:

-

Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) to extract total protein.[13] Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[13][14]

-

Blocking: The membrane is incubated with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[15]

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.[16]

-

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

-

General Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density.[17]

-

Compound Treatment: Cells are treated with various concentrations of agrimonolide or its derivatives for a specific duration.

-

MTT Addition: MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized detergent).[9]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Nrf2 Luciferase Reporter Assay

This assay is used to quantify the activation of the Nrf2 signaling pathway. It typically utilizes a cell line (e.g., AREc32, a derivative of HepG2) that has been stably transfected with a luciferase reporter gene under the control of an antioxidant response element (ARE).[18][19]

-

General Protocol:

-

Cell Seeding: The ARE-luciferase reporter cells are seeded in a multi-well plate.

-

Compound Treatment: Cells are treated with agrimonolide or other test compounds.

-

Luciferase Assay: After a defined incubation period, a luciferase substrate is added to the cells.

-

Luminescence Measurement: The luminescence, which is proportional to the activity of the ARE promoter and thus Nrf2 activation, is measured using a luminometer.[18]

-

Conclusion

Agrimonolide and its derivatives represent a promising class of natural compounds with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer progression underscores their importance in drug discovery and development. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental methodologies. Further research into the structure-activity relationships of agrimonolide derivatives and their pharmacokinetic and pharmacodynamic profiles will be crucial in translating these promising preclinical findings into novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. Agrimonolide from Agrimonia pilosa Ledeb. | Encyclopedia MDPI [encyclopedia.pub]

- 5. Agrimonolide and Desmethylagrimonolide Induced HO-1 Expression in HepG2 Cells through Nrf2-Transduction and p38 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Agrimonolide | JAK | ROS | Dehydrogenase | p38 MAPK | TargetMol [targetmol.com]

- 8. agrisera.com [agrisera.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Current Progress and Outlook for Agrimonolide: A Promising Bioactive Compound from Agrimonia pilosa Ledeb. [mdpi.com]

- 12. Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomol.com [biomol.com]

- 14. nacalai.com [nacalai.com]

- 15. origene.com [origene.com]

- 16. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]

- 17. MTT Assay [protocols.io]

- 18. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for the Isolation of Demethylagrimonolide 6-O-glucoside from Agrimonia pilosa

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation, characterization, and biological activity of Demethylagrimonolide 6-O-glucoside, a natural product found in the plant Agrimonia pilosa. The detailed protocols and data presented herein are intended to facilitate further research and development of this compound for potential therapeutic applications.

Introduction

Agrimonia pilosa Ledeb., a perennial herbaceous plant belonging to the Rosaceae family, has a long history of use in traditional medicine in East Asia for treating a variety of ailments, including abdominal pain, diarrhea, and inflammation.[1] Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, including flavonoids, triterpenoids, and isocoumarins.[2][3] Among these, this compound has garnered interest for its potential biological activities. This document outlines the methodology for the isolation and characterization of this isocoumarin (B1212949) glycoside.

Experimental Protocols

I. Plant Material Collection and Preparation

-

Collection: The aerial parts of Agrimonia pilosa are collected and authenticated.

-

Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals.

-

Pulverization: The dried aerial parts are pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

II. Extraction of Crude Bioactive Compounds

-

Solvent Extraction: The powdered plant material is extracted with 80% methanol (B129727) (MeOH) at room temperature.[4] The mixture is typically macerated for several days with periodic agitation to ensure thorough extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

III. Fractionation of the Crude Extract

The crude methanolic extract is subjected to a bioassay-guided fractionation scheme to isolate the target compound.[5][6]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This process separates compounds based on their polarity.

-

Column Chromatography of the Active Fraction: Based on preliminary bioassays (e.g., α-glucosidase inhibition), the active fraction (e.g., a sub-fraction of the EtOAc or n-BuOH fraction) is selected for further purification.

-

Silica (B1680970) Gel Column Chromatography: The selected fraction is loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.[6]

-

Fraction Collection: Eluted fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

IV. Purification of this compound

-

Further Chromatographic Steps: Fractions containing this compound are pooled and subjected to further purification steps. This may involve repeated silica gel column chromatography with different solvent systems or the use of other chromatographic techniques such as Sephadex LH-20 column chromatography.

-

Isolation of Pure Compound: The purification process is continued until this compound is isolated as a pure compound. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC). One study reported the isolation of 45.4 mg of desmethylagrimonolide-6-O-β-d-glucopyranoside from a fractionated extract.[6]

V. Structural Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure, including the connectivity of atoms and stereochemistry.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆O₁₀ | [7] |

| Molecular Weight | 462.45 g/mol | [7] |

| ¹H-NMR (CD₃OD, 400 MHz) δ (ppm) | Predicted values based on similar structures: Aglycone: aromatic protons (~6.0-7.5 ppm), methine protons, methylene (B1212753) protons; Glucoside: anomeric proton (~4.5-5.5 ppm), other sugar protons (~3.0-4.0 ppm). | [8] |

| ¹³C-NMR (CD₃OD, 100 MHz) δ (ppm) | Predicted values based on similar structures: Aglycone: aromatic carbons (~100-160 ppm), carbonyl carbon (~160-170 ppm); Glucoside: anomeric carbon (~100-105 ppm), other sugar carbons (~60-80 ppm). | [8] |

| Mass Spectrometry (m/z) | [M-H]⁻ at 461.14 | [7] |

Table 2: Biological Activity of Isocoumarins from Agrimonia pilosa

| Compound | Biological Activity | IC₅₀ (µM) | Reference |

| Agrimonolide | α-Glucosidase Inhibition | 24.2 | [5] |

| Desmethylagrimonolide | α-Glucosidase Inhibition | 37.4 | [5] |

| Desmethylagrimonolide 6-O-β-d-glucopyranoside | α-Glucosidase Inhibition | Weak activity | [5] |

| Agrimonolide 6-O-β-d-glucopyranoside | α-Glucosidase Inhibition | Weak activity | [5] |

Visualizations

Experimental Workflow